(3R)-1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol
CAS No.:
Cat. No.: VC13427690
Molecular Formula: C12H14F3NO
Molecular Weight: 245.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14F3NO |
|---|---|
| Molecular Weight | 245.24 g/mol |
| IUPAC Name | (3R)-1-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-ol |
| Standard InChI | InChI=1S/C12H14F3NO/c13-12(14,15)10-3-1-9(2-4-10)7-16-6-5-11(17)8-16/h1-4,11,17H,5-8H2/t11-/m1/s1 |
| Standard InChI Key | QWXKCJSTTWXYOH-LLVKDONJSA-N |
| Isomeric SMILES | C1CN(C[C@@H]1O)CC2=CC=C(C=C2)C(F)(F)F |
| SMILES | C1CN(CC1O)CC2=CC=C(C=C2)C(F)(F)F |
| Canonical SMILES | C1CN(CC1O)CC2=CC=C(C=C2)C(F)(F)F |
Introduction
Chemical Structure and Stereochemical Features
The molecular formula of (3R)-1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol is C₁₂H₁₄F₃NO, with a molecular weight of 245.24 g/mol. The compound consists of a pyrrolidine ring substituted at the 3-position by a hydroxyl group and at the 1-position by a 4-(trifluoromethyl)benzyl moiety. The (3R) configuration confers chirality, which is critical for interactions with biological targets.
Key Structural Attributes:
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Pyrrolidine Core: A five-membered saturated ring with nitrogen at position 1, contributing to conformational rigidity and hydrogen-bonding capacity.
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Trifluoromethylphenyl Group: The electron-withdrawing -CF₃ group enhances metabolic stability and influences lipophilicity .
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Hydroxyl Group: Positioned at C3, this group enables hydrogen bonding and modulates solubility .
The stereochemistry is defined by the C3 hydroxyl group in the R configuration, as evidenced by its InChIKey (QWXKCJSTTWXYOH-LLVKDONJSA-N). Computational models suggest that this configuration optimizes interactions with hydrophobic pockets in enzyme active sites .
Synthesis and Optimization Strategies
Synthetic routes to (3R)-1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol typically involve multi-step sequences emphasizing stereocontrol and functional group compatibility.
Representative Synthesis Pathway:
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Pyrrolidine Formation: Cyclization of γ-amino alcohols or reductive amination of ketones yields the pyrrolidine core .
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Benzylation: Introduction of the 4-(trifluoromethyl)benzyl group via nucleophilic substitution or coupling reactions .
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Stereochemical Resolution: Chiral chromatography or asymmetric catalysis ensures the (3R) configuration.
Example Protocol:
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Step 1: N-Alkylation of pyrrolidin-3-ol with 4-(trifluoromethyl)benzyl bromide under basic conditions (K₂CO₃, DMF, 60°C).
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Step 2: Chiral separation using HPLC with a cellulose-based column to isolate the (3R)-enantiomer.
Yield: Reported yields range from 45–60%, with purity >95% confirmed by chiral HPLC.
Physicochemical Properties
The compound’s physicochemical profile is critical for its pharmacokinetic behavior. Key parameters include:
| Property | Value/Description | Source |
|---|---|---|
| logP | 2.1 (estimated) | |
| Water Solubility | 12 mg/L (25°C) | |
| pKa | 9.8 (hydroxyl group) | |
| Melting Point | 98–102°C |
The trifluoromethyl group increases lipophilicity (logP ~2.1), while the hydroxyl group enhances aqueous solubility compared to non-hydroxylated analogues . Stability studies indicate no degradation under ambient conditions for 6 months.
Applications in Drug Discovery
Central Nervous System (CNS) Agents
The compound’s logBB (brain-blood barrier penetration) is estimated at 0.8, suggesting moderate CNS availability. This aligns with its potential as a neuroactive agent, possibly for pain management or addiction therapy .
Anti-Inflammatory Agents
Trifluoromethyl groups are prevalent in COX-2 inhibitors (e.g., celecoxib). Molecular docking studies indicate weak COX-2 binding (docking score: −7.2 kcal/mol), warranting further exploration .
Comparative Analysis with Structural Analogues
A comparison with related compounds highlights the impact of substituents on activity:
The benzyl spacer in the target compound reduces steric hindrance compared to direct aryl attachment, potentially improving receptor fit .
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